molecular formula C24H42N4O6Si2 B12610574 CID 78067467

CID 78067467

Katalognummer: B12610574
Molekulargewicht: 538.8 g/mol
InChI-Schlüssel: ALOURSNXYAAPRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound identified by the Chemical Abstracts Service (CAS) number 78067467 is a chemical entity with significant potential in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of the compound with CAS number 78067467 involves several steps, each requiring specific reagents and conditions. One common synthetic route involves the use of sulfinic acid as a sulfonyl source and N-aryl hydroxylamine as an arylamine source. The reaction is typically carried out in ethanol, which serves as a green reaction solvent .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with optimizations for efficiency and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

The compound with CAS number 78067467 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often facilitated by reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield sulfonic acids, while reduction reactions may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

The compound with CAS number 78067467 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions, contributing to the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in technology and manufacturing.

Wirkmechanismus

The mechanism by which the compound with CAS number 78067467 exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Several compounds are structurally similar to the compound with CAS number 78067467, including:

  • Aspirin (CAS number 2244)
  • Salicylsalicylic acid (CAS number 5161)
  • Indomethacin (CAS number 3715)
  • Sulindac (CAS number 1548887)

Eigenschaften

Molekularformel

C24H42N4O6Si2

Molekulargewicht

538.8 g/mol

InChI

InChI=1S/C24H42N4O6Si2/c1-5-31-23(32-6-2)35-17-9-15-25-21(29)27-19-11-13-20(14-12-19)28-22(30)26-16-10-18-36-24(33-7-3)34-8-4/h11-14,23-24H,5-10,15-18H2,1-4H3,(H2,25,27,29)(H2,26,28,30)

InChI-Schlüssel

ALOURSNXYAAPRI-UHFFFAOYSA-N

Kanonische SMILES

CCOC(OCC)[Si]CCCNC(=O)NC1=CC=C(C=C1)NC(=O)NCCC[Si]C(OCC)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.